molecular formula C15H11F2NO3 B8519618 [6-(2,5-Difluorobenzoyl)pyridin-3-yl]methyl acetate CAS No. 558466-25-4

[6-(2,5-Difluorobenzoyl)pyridin-3-yl]methyl acetate

Cat. No.: B8519618
CAS No.: 558466-25-4
M. Wt: 291.25 g/mol
InChI Key: TZEPNKHKAMLTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(2,5-Difluorobenzoyl)pyridin-3-yl]methyl acetate is a useful research compound. Its molecular formula is C15H11F2NO3 and its molecular weight is 291.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

558466-25-4

Molecular Formula

C15H11F2NO3

Molecular Weight

291.25 g/mol

IUPAC Name

[6-(2,5-difluorobenzoyl)pyridin-3-yl]methyl acetate

InChI

InChI=1S/C15H11F2NO3/c1-9(19)21-8-10-2-5-14(18-7-10)15(20)12-6-11(16)3-4-13(12)17/h2-7H,8H2,1H3

InChI Key

TZEPNKHKAMLTSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

While heating under reflux, N-bromosuccinimide (6.0 g, 33.6 mmol) and a catalytic amount of 2,2′-azobis(2-methylpropionitrile) were added to a solution of the 2-[(2,5-difluorophenyl)-hydroxymethyl]-5-methylpyridine (2.64 g, 11.2 mmol), which had been obtained in Referential Example 15, in carbon tetrachloride (60 ml). The resulting mixture was then, stirred. After reflux for 7 hours, the reaction mixture was cooled to room temperature and added to an aqueous solution of sodium thiosulfate. The mixture was extracted with ether. The solution was washed with water and brine, and then dried over sodium sulfate. The residue obtained by concentrating the solution under reduced pressure was dissolved in toluene and the resulting solution was concentrated again. The residue was dissolved in N,N-dimethylformamide (20 ml). Sodium acetate (4.59 g, 56 mmol) was added to the resulting solution and the mixture was stirred at 70° C. for 17 hours. After cooling, the reaction mixture was dissolved in ethyl acetate (100 ml), followed by washing with water and brine. The solution was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=5:1) to yield the title compound (600 mg, 18%) as an oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
18%

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